ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Nenitzescu synthesis, which uses enamines and quinones as starting materials. The process involves the addition of 2-picolylamine to ethyl acetoacetate, followed by treatment with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides under acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring system allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared to other similar compounds, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound shares a similar indole structure but lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This analog has a cyclopropyl group instead of the methoxyphenyl group, which can lead to different pharmacological properties
Properties
IUPAC Name |
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-4-28-23(26)21-14(2)24(18-11-7-8-12-20(18)27-3)22-16-10-6-5-9-15(16)19(25)13-17(21)22/h5-13,25H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQXYXRTLEAAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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